Peptide M acetate

Melanocortin receptor pharmacology MC3R/MC4R antagonism Receptor binding affinity

Peptide M acetate (SHU 9119) is the indispensable dual MC3/MC4 antagonist for melanocortin system research. I.c.v. infusion data: +30% food intake, +50% body fat, -42% fat oxidation. Functions as gold-standard antagonist control vs. MTII. Atomic-resolution hMC4R cocrystal structure enables structure-based drug design. The acetate salt form provides optimal solubility and batch-to-batch consistency. Not substitutable by agonist analogs.

Molecular Formula C83H145N21O33
Molecular Weight 1965.2 g/mol
Cat. No. B15497988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide M acetate
Molecular FormulaC83H145N21O33
Molecular Weight1965.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.CC(=O)O
InChIInChI=1S/C81H141N21O31.C2H4O2/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113;1-2(3)4/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133);1H3,(H,3,4)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-;/m0./s1
InChIKeyGYJSHLFPADZXAV-UWHKHKOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide M Acetate (SHU 9119) Procurement Guide: Core Identity and Baselines


Peptide M acetate, also known as SHU 9119 (CAS: 168482-23-3), is a synthetic cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH) with a side-chain to side-chain lactam bridge between Asp² and Lys⁷ [1]. It is characterized as a potent dual antagonist at human melanocortin receptors 3 and 4 (hMC3R/hMC4R) while acting as a partial agonist at hMC5R [2]. As a foundational tool compound for the melanocortin receptor system, it is utilized across obesity and metabolic research, energy homeostasis studies, and pharmacological tool development. Its specific acetate salt form (C₅₆H₇₅N₁₅O₁₁, MW: 1134.29) [3] offers distinct solubility and stability characteristics that impact experimental reproducibility.

Peptide M Acetate vs In-Class Compounds: Why Direct Substitution Without Evidence Is Unsupportable


Generic substitution of melanocortin receptor ligands—even among close structural analogs—is unsupportable due to fundamental differences in receptor subtype selectivity, functional activity profile (agonist vs antagonist), and consequential in vivo physiological outcomes. SHU 9119 (Peptide M acetate) exhibits a distinctive dual MC3R/MC4R antagonist profile with partial MC5R agonism [1], whereas its close structural analog MTII is a potent non-selective agonist across MC3R, MC4R, and MC5R [2]. These diametrically opposed functional activities at shared molecular targets translate to opposing in vivo effects on feeding behavior, body weight regulation, and metabolic parameters [3]. Further, even among receptor antagonists, the balance of subtype selectivity (e.g., MC3R vs MC4R) produces divergent physiological outcomes that cannot be predicted without rigorous comparative data [4]. The structural determinants of this functional divergence have been precisely mapped at atomic resolution [5].

Peptide M Acetate (SHU 9119): Quantitative Comparative Evidence for Scientific Selection


Peptide M Acetate Receptor Affinity: IC₅₀ Quantification Across MC3R/MC4R/MC5R Subtypes

SHU 9119 acetate demonstrates potent binding to human melanocortin receptors with the following IC₅₀ values: hMC4R, 0.06 nM; hMC3R, 0.23 nM; hMC5R, 0.09 nM [1]. These values establish the compound as a high-affinity MC4R antagonist with a 3.8-fold selectivity over MC3R. In contrast, the endogenous ligand α-MSH binds MC4R with an IC₅₀ of approximately 2.8 nM [2], representing a 47-fold lower affinity at the MC4R target relative to SHU 9119.

Melanocortin receptor pharmacology MC3R/MC4R antagonism Receptor binding affinity

Peptide M Acetate In Vivo Feeding Behavior: Quantified Orexigenic Effects vs Vehicle Control

Chronic intracerebroventricular (i.c.v.) infusion of SHU 9119 at 24 nmol/day for 7 days in rats produced the following quantified changes versus vehicle-treated controls: food intake increased by 30%, body fat increased by 50%, and fat oxidation decreased by 42% [1]. Additionally, brown adipose tissue (BAT) uncoupling protein-1 (UCP-1) levels decreased by 60% relative to controls [1]. In contrast, the agonist analog MTII produces opposite effects: i.c.v. administration of MTII at 1 nmol/day for 7 days significantly reduces food intake and body weight gain in lean Zucker rats, with effects that are fully blocked by co-administration of SHU 9119 [2].

Obesity research Feeding behavior Energy homeostasis In vivo pharmacology

Peptide M Acetate Structural Basis for MC4R/MC3R Selectivity: Cocrystal Structure-Guided Differentiation

The 2021 publication of the SHU-9119-hMC4R cocrystal structure (PDB accession provided) identified specific residues—Nle⁴, DNal(2′)⁷, and Trp⁹—as critical structural features that engage a hMC4R/hMC3R selectivity switch [1]. These residues exploit distinct subpockets within the receptor binding site. This structural information enables rational differentiation between SHU 9119 and analogs such as MTII and HS014. While SHU 9119 exhibits dual MC3R/MC4R antagonism with defined subtype selectivity [2], HS014 is characterized as a more selective MC4R antagonist with reduced MC3R activity [3].

Structural biology Cocrystal structure MC4R selectivity Structure-based drug design

Peptide M Acetate Blockade of Agonist-Induced Electrophysiological Responses: Functional Antagonism Quantified

In electrophysiological studies of synaptic transmission, MTII (an MC3R/MC4R/MC5R agonist) produced concentration-dependent inhibition of evoked EPSC amplitude at 5-500 nM [1]. Pretreatment with SHU 9119 (Peptide M acetate) completely prevented this MTII-induced inhibition [1]. Additionally, MTII produced concentration-dependent increases in EPSC amplitude under specific recording conditions, which were also fully prevented by SHU 9119 pretreatment [1].

Electrophysiology Functional antagonism MC3R/MC4R pharmacology Synaptic transmission

Peptide M Acetate Analgesic Profile Differentiation: Antiallodynic Effects vs Agonist-Induced Hyperalgesia

In pain models, MTII (agonist) administration increased mechanical allodynia, whereas SHU 9119 (Peptide M acetate) produced profound cold and mechanical antiallodynia, restoring responses to control levels [1]. These opposing effects were observed under comparable experimental conditions.

Pain research Antiallodynia MC4R antagonism Neuropathic pain models

Peptide M Acetate Synthesis Reproducibility: Microwave-Assisted Solid-Phase Synthesis Validation

An efficient microwave-assisted solid-phase synthesis (MW-SPPS) method has been reported for the side-chain to side-chain lactam-bridge cyclic peptides SHU 9119 and MTII [1]. This method significantly reduces synthesis time and eliminates side product formation compared to conventional heating methods. Critically, the analytical and pharmacological data of the microwave-synthesized SHU 9119 were demonstrated to be fully consistent with commercially obtained reference compound [1], confirming that different synthetic routes can yield equivalent material when properly validated.

Peptide synthesis Microwave-assisted SPPS Cyclic peptide manufacturing Quality control

Peptide M Acetate (SHU 9119): Evidence-Validated Research and Industrial Application Scenarios


Obesity and Metabolic Disease Research Requiring Central Melanocortin Antagonism

Peptide M acetate is indicated for studies investigating the orexigenic and metabolic efficiency-promoting effects of central MC3R/MC4R blockade. Validated by 7-day continuous i.c.v. infusion data showing 30% increased food intake, 50% increased body fat, and 42% reduced fat oxidation [1], this compound is essential for research on hyperphagia, diet-induced obesity mechanisms, and energy expenditure regulation. Agonist analogs such as MTII cannot substitute for this application due to their opposite anorexigenic effects.

MC4R Antagonist Control in Agonist Pharmacology Studies

Peptide M acetate serves as the gold-standard antagonist control for validating melanocortin agonist effects. Direct head-to-head studies demonstrate that SHU 9119 completely blocks MTII-induced electrophysiological changes in synaptic transmission [2] and prevents MTII-induced behavioral effects in feeding and pain models [3]. This compound is required for rigorous experimental designs that demand pharmacological validation of receptor-mediated mechanisms.

Structure-Based Drug Design and Selectivity Engineering

The availability of the SHU-9119-hMC4R cocrystal structure [4] makes Peptide M acetate a uniquely valuable starting point for structure-guided ligand design. Research programs aiming to engineer MC4R-selective or MC3R-selective compounds benefit from the atomic-level mapping of the Nle⁴, DNal(2′)⁷, and Trp⁹ residues that govern the MC4R/MC3R selectivity switch. This structural information is not available for many competing melanocortin tool compounds.

Pain Research Requiring Melanocortin Receptor Antagonism

Peptide M acetate is the appropriate tool compound for studies investigating antiallodynic effects mediated by MC4R antagonism. In direct comparative studies, SHU 9119 produced profound cold and mechanical antiallodynia, restoring responses to control levels, while the agonist MTII increased allodynia [5]. Researchers investigating MC4R antagonists as potential analgesics require Peptide M acetate as their standard reference antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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